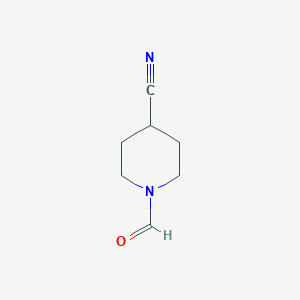

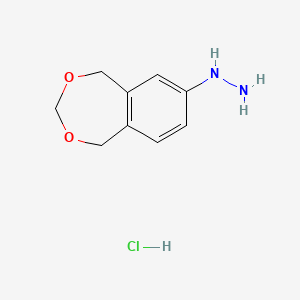

2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione

Descripción general

Descripción

This compound is a derivative of isoindoline-1,3-dione . Its molecular formula is C15H10N2O3 .

Synthesis Analysis

Isoindoline-1,3-dione derivatives have been synthesized as potential inhibitors of acetylcholinesterase . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .Chemical Reactions Analysis

A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .Physical and Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Structural Analysis : The synthesis of related compounds, such as 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione, involves advanced spectroscopic techniques for characterization, including NMR, DSC, DTA, TGA, and UV–vis-NIR. X-ray diffraction methods confirm the crystalline structure, showing inter and intra-molecular hydrogen bonds stabilizing the molecular and crystal structure. These compounds exhibit good transparency across UV, visible, and NIR regions, suggesting potential for Non-Linear Optical (NLO) applications (Prathap et al., 2017).

Derivative Synthesis for Chemical Sensing : Phthalimide-based derivatives, such as the chemosensor developed for selective detection of Cu(II) ions, demonstrate the compound's utility in environmental and analytical chemistry. The chemosensor changes color upon Cu2+ detection, showing a significant potential for real-time metal ion monitoring (Patil et al., 2019).

Biological and Chemical Applications

Tyrosinase Inhibition and Antioxidant Properties : Derivatives of the compound have been evaluated for their antioxidant and antityrosinase properties. For instance, one specific derivative exhibited higher tyrosinase inhibitory activity compared to the control, suggesting applications in dermatological treatments and cosmetic formulations (Then et al., 2018).

Interaction with Biological Molecules : Studies on the binding interaction of derivatives with proteins, like bovine serum albumin, reveal their potential in understanding pharmacokinetics and drug-protein interactions. These studies help in exploring the mechanisms of action and therapeutic applications of related compounds (Alanazi et al., 2018).

Material Science and Environmental Sensing

Photoinduced Oxidative Annulation : The compound's derivatives have been applied in photoinduced reactions for the synthesis of highly functionalized polyheterocyclic structures. This showcases the role of such compounds in advanced organic synthesis and material science (Zhang et al., 2017).

Environmental Monitoring : The development of luminescence turn-on dyads based on derivatives for monitoring cumulative exposure to oxygen demonstrates the potential of these compounds in environmental monitoring and packaging industries to detect and measure oxidative stress over time (Shritz et al., 2015).

Mecanismo De Acción

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with thehuman dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the nervous system, affecting mood, reward, and behavior.

Mode of Action

Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially modulate the activity of the receptor, leading to changes in downstream signaling.

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-oxo-2-pyridin-3-ylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-13(10-4-3-7-16-8-10)9-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUNADHDFAEVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695188 | |

| Record name | 2-[2-Oxo-2-(pyridin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800402-00-0 | |

| Record name | 2-[2-Oxo-2-(pyridin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)

![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)

![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)

![[6-Chloro-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B1423669.png)

![N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423671.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)

![3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)

![methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1423678.png)